![molecular formula C19H23N3O3 B6339255 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-72-9](/img/structure/B6339255.png)

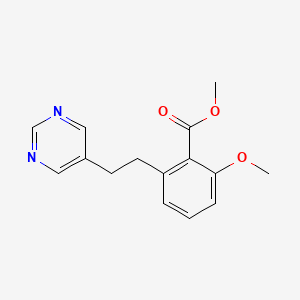

2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

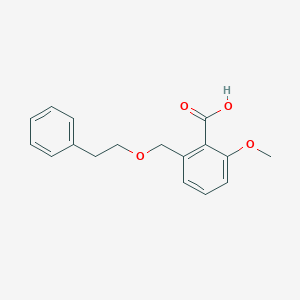

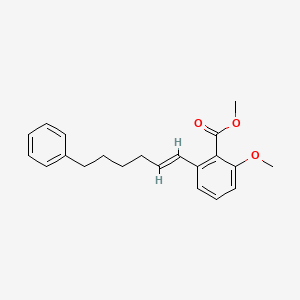

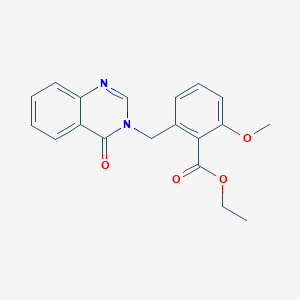

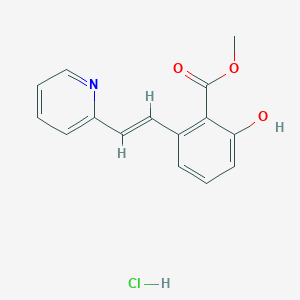

This compound is a derivative of 1,2,4-triazole . It is characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Synthesis Analysis

The synthesis of similar compounds involves a molecular hybridization approach, integrating the essential features of inhibitors acting on enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design .Molecular Structure Analysis

The molecular structure of this compound can be determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD . The docked view of similar compounds showed that the carbonyl oxygen interacted with the Zn ion via a metallic bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its IR absorption spectra and 1H-NMR spectrum . More specific properties like melting point, boiling point, and density can be found on chemical databases .Applications De Recherche Scientifique

Antimicrobial Applications

1,2,4-Triazole derivatives exhibit potent antimicrobial properties. Specifically, this compound has demonstrated activity against Gram-positive bacteria (such as Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and fungal strains (Candida albicans and Aspergillus niger) . These findings suggest its potential use as an antimicrobial agent.

Antioxidant Activity

The compound also shows significant antioxidant activity. Two derivatives, T2 and T3, exhibited antioxidant effects comparable to ascorbic acid. Antioxidants play a crucial role in protecting cells from oxidative damage, making this property valuable for potential therapeutic applications .

Anti-Urease Properties

Urease inhibitors are essential in managing conditions related to urease activity, such as kidney stones and Helicobacter pylori infections. Among the synthesized compounds, T3 demonstrated potent urease inhibition, comparable to the standard thiourea . This suggests a potential role in urease-related therapies.

Anticancer Potential

The compound was evaluated for its anticancer activity against cancer cell lines (MCF-7 and HCT116). Notably, derivatives T2 and T7 exhibited significant anticancer effects, outperforming the standard 5-fluorouracil (5-FU) . This finding highlights its promise as an anticancer agent.

Core Molecule for Medicinal Compound Design

1,2,4-Triazole serves as a core molecule for designing and synthesizing various medicinal compounds. Its versatility allows for the development of analgesics, antiseptics, anti-inflammatory agents, diuretics, and more .

Structural Optimization for Anticancer Molecules

Hybrid compounds containing 1,2,4-triazole benzoic acid moieties have been explored as a structural optimization platform for designing selective and potent anticancer molecules .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been reported to have antimycobacterial activity, suggesting that they may target enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase .

Mode of Action

Based on the structure of the compound and its similarity to other 1,2,4-triazole derivatives, it is plausible that it interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their function .

Result of Action

Given the potential targets, it is likely that the compound inhibits the growth of bacteria by disrupting the production of essential aromatic amino acids .

Propriétés

IUPAC Name |

methyl 2-[(E)-2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethenyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCYLOZVIGIRRR-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=NN=CN2C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339201.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339253.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)

![2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339279.png)

![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339280.png)